molecular formula C10H11ClO2 B6151798 3-phenylpropyl carbonochloridate CAS No. 65935-40-2

3-phenylpropyl carbonochloridate

Cat. No.: B6151798
CAS No.: 65935-40-2
M. Wt: 198.6
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Description

3-Phenylpropyl carbonochloridate (CAS 65935-40-2) is a specialized organic reagent with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . As a member of the chloroformate family, this compound is a clear, colorless liquid characterized by its high reactivity, functioning as an efficient alkylating and carbonylating agent . Chloroformates like this compound are versatile intermediates in synthetic organic chemistry. They are primarily used in the synthesis of various target molecules, including pharmaceuticals, polymers, pesticides, herbicides, and dyes . A specific research application of related aryl- and phenylpropyl-containing compounds is their use as key intermediates in the preparation of potential antidepressant agents . The compound is moisture-sensitive and hydrolyzes in water or moist air, producing hydrogen chloride (HCl), carbon dioxide, and the corresponding alcohol . This reaction makes it a direct-acting contact irritant and corrosive substance, requiring careful handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

CAS No.

65935-40-2

Molecular Formula

C10H11ClO2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

Preparation Methods

3-phenylpropyl carbonochloridate can be synthesized through a reaction involving triphosgene and 3-phenyl-1-propanol. In a typical procedure, triphosgene is dissolved in toluene under an inert atmosphere and cooled to 0°C. Pyridine is then added dropwise, followed by the addition of 3-phenyl-1-propanol. The reaction mixture is stirred at room temperature for 24 hours to yield this compound .

Chemical Reactions Analysis

3-phenylpropyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and hydrochloric acid.

    Reduction: It can be reduced to form 3-phenylpropanol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include pyridine, triphosgene, and reducing agents like lithium aluminum hydride .

Scientific Research Applications

3-phenylpropyl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for the synthesis of various organic compounds.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Fragrance Industry: It is used in the production of fragrance ingredients like 3-phenylpropyl acetate.

Mechanism of Action

The mechanism of action of 3-phenylpropyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

3-Phenylpropyl Chloride

  • Molecular Formula : C$9$H${11}$Cl (MW 154.64)
  • Reactivity : As an alkyl chloride, it undergoes nucleophilic substitution (S$_\text{N}$2) or elimination reactions but is less reactive than acyl chlorides.
  • Applications : Primarily used as an alkylating agent in fine chemical synthesis.
  • Hazards : Flammable and irritant; less corrosive than acyl chlorides .

Propionyl Chloride

  • Molecular Formula : C$3$H$5$ClO (MW 92.52)
  • Reactivity : A simple aliphatic acyl chloride with high reactivity toward nucleophiles (e.g., alcohols, amines).
  • Applications : Introduces propionyl groups in pharmaceuticals and agrochemicals.
  • Hazards : Highly corrosive; releases HCl upon hydrolysis .

3-Fluorophenylacetyl Chloride

  • Molecular Formula : C$8$H$6$ClFO (MW 172.58)
  • Reactivity: Electron-withdrawing fluorine substituent enhances electrophilicity at the carbonyl, increasing reactivity compared to non-fluorinated analogs.
  • Applications : Intermediate in fluorinated drug synthesis.
  • Hazards : Causes severe skin burns (H314) .

3-Phenylpropyl Isocyanate

  • Molecular Formula: C${10}$H$9$NO (MW 161.21)
  • Reactivity: Reacts with amines/alcohols to form ureas/carbamates; distinct from carbonochloridates, which form carbonates or esters.
  • Applications : Used in polyurethane production.
  • Hazards : Toxic upon inhalation; respiratory sensitizer .

Comparative Data Table

Compound Molecular Formula MW Reactivity Profile Key Applications Hazards
3-Phenylpropyl carbonochloridate C${10}$H${11}$ClO$_3$ 214.65 High (acyl chloride reactivity) Acylating agent in drug synthesis Corrosive, releases HCl
3-Phenylpropyl chloride C$9$H${11}$Cl 154.64 Moderate (alkyl chloride) Alkylation reactions Flammable, irritant
Propionyl chloride C$3$H$5$ClO 92.52 High (aliphatic acyl chloride) Propionylation reactions Corrosive, toxic fumes
3-Fluorophenylacetyl chloride C$8$H$6$ClFO 172.58 High (electron-deficient acyl chloride) Fluorinated intermediates Severe skin burns
3-Phenylpropyl isocyanate C${10}$H$9$NO 161.21 High (isocyanate reactivity) Polyurethane production Respiratory toxicity

Key Research Findings

  • Reactivity Trends: The phenyl group in this compound slightly deactivates the carbonyl compared to aliphatic acyl chlorides, reducing electrophilicity but enhancing stability .
  • Synthetic Utility : Used to synthesize esters and carbonates via reaction with alcohols, offering advantages in controlled acylation of sensitive substrates .
  • Safety Profile : Requires stringent handling (gloves, goggles, fume hood) due to corrosivity and HCl release upon hydrolysis, similar to other acyl chlorides .

Q & A

Q. What are the recommended synthetic routes for 3-phenylpropyl carbonochloridate, and how can purity be optimized?

A common method involves reacting 3-phenylpropanol with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Critical parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions .
  • Solvent : Use inert solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the phenylpropyl backbone and carbonyl chloride moiety. Key signals: δ ~7.2–7.4 ppm (aromatic protons), δ ~170–175 ppm (carbonyl carbon) .
  • IR : Strong absorbance at ~1800 cm<sup>-1</sup> (C=O stretch of carbonochloridate) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> .

Advanced Research Questions

Q. How can reaction intermediates be stabilized during the synthesis of this compound to improve yield?

Intermediate instability often arises from moisture sensitivity. Methodological strategies include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes with N2/Ar .
  • Quenching Traces of Water : Pre-treat solvents with molecular sieves or add scavengers like trimethylchlorosilane .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to detect intermediate formation and adjust conditions dynamically .

Q. What factors contribute to conflicting data on the hydrolytic stability of this compound in aqueous media?

Discrepancies often stem from:

  • pH Variability : Hydrolysis accelerates under basic conditions (pH > 8) due to nucleophilic attack by OH<sup>−</sup> .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the compound, while protic solvents (e.g., methanol) promote degradation .
  • Temperature : Hydrolysis half-life decreases by ~50% per 10°C increase .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Partial charges on the carbonyl carbon indicate susceptibility to nucleophilic attack .
  • Transition States : Identify steric hindrance from the phenylpropyl group, which may slow reactions with bulky nucleophiles .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in different media .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and vapor-tight goggles .
  • Ventilation : Use fume hoods with >100 ft/min face velocity to manage HCl vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Q. How can chiral derivatives of this compound be synthesized for stereochemical studies?

  • Chiral Auxiliaries : Employ enantiomerically pure alcohols (e.g., (R)- or (S)-binol) to form diastereomeric intermediates, separable via chromatography .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Pd/Cu) with chiral ligands to induce asymmetry in cross-coupling steps .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported yields for this compound synthesis?

  • Parameter Optimization : Systematically vary temperature, solvent, and phosgene equivalents using Design of Experiments (DoE) .
  • Side Reaction Identification : Use GC-MS or LC-MS to detect byproducts (e.g., phenylpropyl chloroformate isomers) .
  • Reproducibility Checks : Cross-validate results with independent labs using identical starting materials and equipment .

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